![molecular formula C15H15NO2 B2838001 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole CAS No. 28082-15-7](/img/structure/B2838001.png)

1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole

Vue d'ensemble

Description

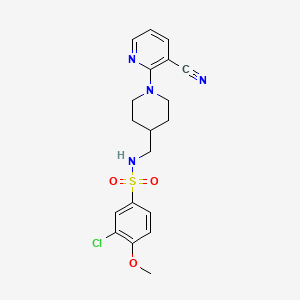

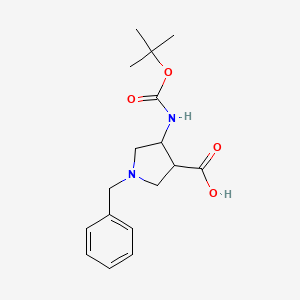

1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole, also known as JWH-018, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential use in medical research. This compound is classified as a Schedule I drug in the United States due to its psychoactive effects, but its chemical structure and properties make it a valuable tool for studying the endocannabinoid system and developing new therapies for various medical conditions.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

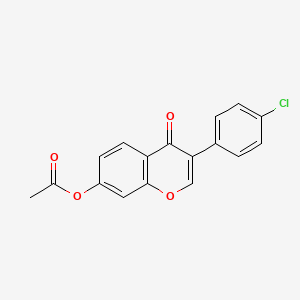

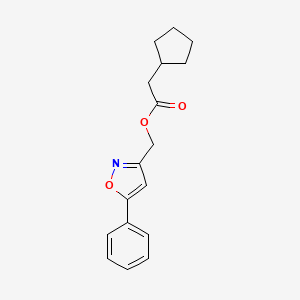

Synthesis of Tetraheterocyclic Compounds : A study by Pyrko (2018) details the synthesis of new tetraheterocyclic compounds with potential biological activity, including isoxazole and chromone moieties. The synthesis involved Knoevenagel condensation and Diels-Alder reactions, with the compounds characterized by IR, 1H NMR, and UV spectroscopies, confirming the presence of isoxazole and chromone structures (Pyrko, 2018).

Catalytic Synthesis : Reddy et al. (2015) demonstrated the synthesis of medicinally significant tetrahydro-1H-benzo[a]chromeno[2,3-c]phenazin-1-ones via a three-component reaction, utilizing tetramethylguanidiniumchlorosulfonate (TMG IL) as both solvent and catalyst. This approach highlights the efficient and environmentally friendly synthesis of chromene-based compounds with potential bioassay activity (Reddy et al., 2015).

Molecular and Supramolecular Structures : The work by Padilla-Martínez et al. (2011) reports on the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained through oxidative cyclization. This study provides insight into the structural characteristics of chromeno-pyrazole derivatives, contributing to the understanding of their potential applications (Padilla-Martínez et al., 2011).

Potential Biological Activities

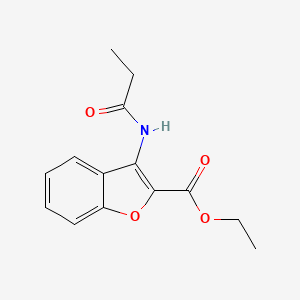

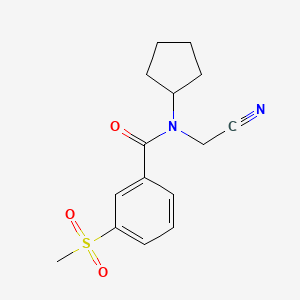

Antimicrobial and Antifungal Activities : A series of novel fused tetrazolylbenzo[h]chromenes were synthesized and evaluated for their antibacterial and antifungal activities by Kanakaraju and Chandramouli (2015). The study indicates the potential of chromene derivatives as bioactive molecules with significant antimicrobial properties (Kanakaraju & Chandramouli, 2015).

Antimycobacterial Activity : The study by Kumar et al. (2011) on the chemoselective 1,3-dipolar cycloaddition of nitrile oxides to 2-aminochromene-3-carbonitriles resulted in novel 1,2,4-oxadiazole-chromene hybrids. These compounds were screened against Mycobacterium tuberculosis, showing enhanced activity for certain hybrids, suggesting their potential use in antimycobacterial therapy (Kumar et al., 2011).

Propriétés

IUPAC Name |

(13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16-15-11(9-18-16)8-17-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-7,11,15H,8-9H2,1H3/t11-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIVVDAWQFQQDF-XHDPSFHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325240 | |

| Record name | (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819348 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole | |

CAS RN |

28082-15-7 | |

| Record name | (13S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

![1-(4-chlorophenyl)-3-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2837935.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(4-butoxyphenyl)piperidine-1-carboxamide](/img/structure/B2837939.png)